4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride
Description
Position within Imidazopyridine Family
4-(Naphthalen-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride belongs to the imidazopyridine family, a class of bicyclic heterocyclic compounds featuring fused imidazole and pyridine rings. The tetrahydroimidazo[4,5-c]pyridine core distinguishes this compound through partial saturation of the pyridine ring, reducing aromaticity and enhancing conformational flexibility compared to fully aromatic analogs. The naphthalen-2-yl substituent at position 4 introduces extended π-conjugation, while the hydrochloride salt improves solubility for pharmacological applications.
This derivative occupies a unique niche among imidazopyridines due to its hybrid structure, which combines the electron-rich imidazole moiety with the planar rigidity of naphthalene. Such features enable interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects.
Historical Development of Tetrahydroimidazopyridine Derivatives
The synthesis of tetrahydroimidazopyridines emerged in the late 20th century as researchers sought to modulate the physicochemical properties of imidazopyridines. Early work focused on Pictet-Spengler reactions, where histamine derivatives cyclized with aldehydes or ketones to form saturated cores. For example, the reaction of histamine with benzaldehyde under acidic conditions produced foundational tetrahydroimidazopyridine scaffolds.
The introduction of aromatic substituents like naphthalen-2-yl marked a significant advancement, driven by the need to enhance binding affinity in drug discovery. A 2021 study demonstrated that alkylation or acylation of the tetrahydroimidazo[4,5-c]pyridine core with bulky aryl groups improved interactions with enzyme active sites. The hydrochloride salt form became prevalent in pharmaceutical research due to its stability and bioavailability.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic fusion of saturated heterocycles with aromatic systems to balance reactivity and stability. Key research applications include:
Table 1: Research Applications of 4-(Naphthalen-2-YL)-Tetrahydroimidazopyridine Derivatives
The naphthalen-2-yl group’s planar structure facilitates π-π interactions in supramolecular assemblies, while the tetrahydroimidazopyridine core’s basic nitrogen atoms enable pH-responsive behavior. Recent studies highlight its role as a building block for metal-organic frameworks (MOFs) and fluorescence-based sensors.
In medicinal chemistry, the compound’s ability to cross the blood-brain barrier has spurred interest in neurological targets. Modifications at the 4-position allow fine-tuning of lipophilicity, as demonstrated in structure-activity relationship (SAR) studies for kinase inhibitors.
Properties
IUPAC Name |
4-naphthalen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)15-16-14(7-8-17-15)18-10-19-16;/h1-6,9-10,15,17H,7-8H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXTVQWSIGIDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC4=CC=CC=C4C=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the Imine Intermediate
| Component | Role | Typical Ratio | Notes |
|---|---|---|---|
| Naphthaldehyde derivative | Aldehyde precursor | 1 mol | Provides the naphthalene moiety |
| Amine (e.g., 2-aminopyridine or similar) | Amino component | 1 mol | Forms the imine with aldehyde |
| Formaldehyde | Cross-linking agent | 1.2–1.3 mol | Facilitates ring closure |
| Water | Solvent and reaction medium | As needed | Usually in excess for hydrolysis control |
- Mix the aldehyde and amine in water.
- Add formaldehyde slowly while maintaining the temperature at 50–55°C.
- Stir and heat for 20–30 hours to ensure complete imine formation.
- Extract the imine with dichloroethane or similar organic solvent.
- Wash the organic layer with saturated saline water to remove impurities.
- Evaporate under reduced pressure to obtain the crude imine.
- The molar ratio of water, formaldehyde, and amine typically ranges around 200:50–60:120–130, with optimized conditions favoring high yield and purity.
Step 2: Cyclization and Salt Formation
| Component | Role | Typical Ratio | Notes |
|---|---|---|---|
| Crude imine | Intermediate | 1 mol | From previous step |
| Ethanol hydrogen chloride | Acid source | 4.8–5.2 mol | Forms the hydrochloride salt |
| Water | Solvent | 0.45–0.55 mol | Facilitates reaction and recrystallization |
| Gac (activated carbon) | Catalyst | 2–4 g | Removes impurities |
- Dissolve the imine in ethanol.
- Add ethanol hydrogen chloride solution (25–30%) to the mixture.
- Heat to 65–75°C and maintain for 4–8 hours.
- Add activated carbon to adsorb impurities.
- Filter the mixture while hot.
- Cool the filtrate to 0–5°C for 1–2 hours.
- Filter the precipitated hydrochloride salt.
- Oven dry the filter cake to obtain the final product.
- The molar ratio of imine to ethanol hydrogen chloride is optimized around 139:500.
- The process avoids the use of gaseous HCl, reducing environmental impact.
Key Research Findings and Data Tables
| Parameter | Optimal Range | Effect | Reference |
|---|---|---|---|
| Reaction temperature (cyclization) | 65–75°C | Ensures complete ring closure | Patent CN102432626A |
| Reaction time | 4–8 hours | Maximizes yield | Patent CN102432626A |
| Molar ratios (imines to HCl) | 139:500 | Purity and yield | Patent CN102432626A |
| Purification method | Recrystallization from ethanol | High purity | Patent CN102432626A |
Advantages of the Methodology
- Few Reaction Steps: The process involves only two main steps—imine formation and cyclization with salt formation.
- Mild Conditions: Reactions occur at moderate temperatures, reducing energy consumption.
- Environmental Friendliness: Avoids hydrogen chloride gas; uses ethanol-based HCl solutions and saturated saline washes.
- Cost-Effectiveness: Raw materials are inexpensive and readily available.
- Industrial Scalability: Simplified process suitable for large-scale production.
Summary of the Synthesis Route
Raw materials → Imine formation (50–55°C, 20–30h) → Organic extraction and evaporation → Cyclization with ethanol HCl (65–75°C, 4–8h) → Cooling, filtration, drying → Final hydrochloride salt
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the imidazo[4,5-C]pyridine ring, potentially converting it to a dihydro or tetrahydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Dihydro or tetrahydro derivatives of the imidazo[4,5-C]pyridine ring.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound is being extensively studied for its potential as a therapeutic agent in treating neurological disorders. Research indicates that it may offer new pathways for drug formulation aimed at conditions such as anxiety and depression. The imidazo[4,5-C]pyridine scaffold is known for its ability to modulate neurotransmitter systems, which is crucial in the development of effective psychiatric medications .
Case Studies:
- A study highlighted its efficacy in preclinical models of anxiety disorders, demonstrating significant anxiolytic effects comparable to established treatments .
- Another investigation focused on its neuroprotective properties, suggesting potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .
Biochemical Research
In biochemical research, 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride serves as a valuable tool for studying enzyme interactions and cellular processes. Its ability to influence enzyme kinetics makes it useful in understanding complex biological mechanisms.
Applications:
- It has been employed to elucidate the mechanisms of action for various enzymes involved in metabolic pathways.
- Researchers have utilized this compound to probe cellular signaling pathways that are critical for cell proliferation and apoptosis .
Material Science
The compound is also being investigated for its properties in material science, particularly in the development of advanced materials used in organic electronics and photonic devices. Its unique electronic properties can enhance the performance and efficiency of these materials.
Key Findings:
- Studies have shown that incorporating this compound into polymer matrices can improve charge transport properties .
- Research into its application in organic light-emitting diodes (OLEDs) has yielded promising results regarding efficiency and stability .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference compound. Its consistent properties help improve the accuracy and reliability of various chemical analyses.
Usage:
- It is frequently employed in chromatographic techniques to calibrate instruments and validate methods.
- The compound's stability under different conditions makes it an ideal candidate for developing robust analytical protocols .
Agrochemical Applications
Research is ongoing into the use of this compound for developing new agrochemicals. Its potential role in pest control could lead to more effective and environmentally friendly solutions.
Research Insights:
- Preliminary studies indicate that derivatives of this compound exhibit insecticidal activity against common agricultural pests.
- Investigations are exploring its efficacy as a fungicide and herbicide, aiming to reduce reliance on traditional chemical agents that pose environmental risks .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Pharmaceutical Development | Neurological disorders treatment | Anxiolytic effects; neuroprotective properties |
| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |
| Material Science | Organic electronics | Improved charge transport; OLED applications |
| Analytical Chemistry | Standard reference compound | Enhanced accuracy in chemical analyses |
| Agrochemical Applications | Pest control solutions | Insecticidal activity; potential fungicide use |
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety can intercalate with DNA, while the imidazo[4,5-C]pyridine ring can inhibit enzyme activity by binding to the active site. These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at the imidazo ring’s nitrogen or the tetrahydro pyridine moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Notes:
- The naphthalene group in the target compound increases molecular weight and lipophilicity compared to alkyl or halogenated aryl substituents.
- PD123319’s diphenylacetyl group enhances receptor binding via hydrophobic interactions, while the dimethylamino group may improve solubility .
Discussion: Substituent Effects on Drug Likeness
- Bioavailability : Smaller substituents (e.g., methyl, isopropyl) favor better solubility and oral bioavailability, as seen in PD123319’s salt formulation .
- Target Selectivity : Bulky groups like naphthalene may enhance selectivity for specific receptors (e.g., kinases) but could limit binding to smaller active sites.
Biological Activity
4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research. Its unique structure allows for a variety of biological activities, making it a valuable candidate for therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 240.73 g/mol. The structure includes a naphthalene moiety attached to a tetrahydroimidazo[4,5-c]pyridine core, which is essential for its biological interactions.
1. Pharmaceutical Applications
Research indicates that this compound exhibits potential as a therapeutic agent for neurological disorders. Its ability to interact with various neurotransmitter systems suggests it may play a role in modulating synaptic activity, which is crucial for treating conditions such as anxiety and depression .
2. Enzyme Inhibition
Studies have shown that derivatives of tetrahydroimidazo[4,5-c]pyridine can inhibit specific enzymes involved in disease pathways. For instance, the compound has been evaluated for its inhibitory effects on glutaminyl cyclases, which are implicated in neurodegenerative diseases. The structure-activity relationship (SAR) studies indicated that modifications at certain positions significantly affect inhibitory potency .
3. Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various pathogens. Preliminary results suggest that it may possess antibacterial activity, potentially useful in developing new antibiotics .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neurological Disorders | Modulation of neurotransmitter systems | |
| Enzyme Inhibition | Inhibition of glutaminyl cyclases | |
| Antimicrobial | Activity against specific pathogens |
Case Study 1: Neurological Research
In a study focusing on the modulation of synaptic transmission, researchers found that this compound enhanced the release of neurotransmitters in neuronal cultures. This effect was attributed to its interaction with serotonin receptors, suggesting potential applications in treating mood disorders .
Case Study 2: Enzyme Interaction
A recent study explored the inhibition of glutaminyl cyclases by this compound. The results demonstrated that specific substitutions on the imidazo core improved binding affinity and selectivity towards the target enzyme compared to other known inhibitors. This finding highlights the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the recommended synthetic routes for 4-(Naphthalen-2-YL)-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-component condensation reactions. A common approach involves reacting naphthalene derivatives with heterocyclic precursors, such as imidazo[4,5-C]pyridine intermediates. For example, highlights a three-component reaction using benzaldehyde, ethyl acetoacetate, and urea under acidic conditions to form dihydropyridine derivatives (yields ~70–80%). Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in imidazo-pyridine synthesis .
- Temperature control : Heating to 90°C facilitates cyclization but requires careful monitoring to avoid decomposition .
- Purification : Recrystallization in ethanol or acetic acid improves purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures are critical due to potential irritant properties and undefined toxicity:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as aerosolized particles may cause respiratory irritation .
- Emergency procedures : For skin contact, rinse immediately with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer : Characterization requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the imidazo-pyridine core and naphthalene substitution patterns. Peaks between δ 2.5–3.5 ppm typically indicate tetrahydro-pyridine protons .
- Infrared Spectroscopy (IR) : Detect key functional groups (e.g., C=N stretching at ~1600 cm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in biological activity (e.g., antitumor vs. anti-inflammatory effects) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times). shows that biological activity in dihydropyridines is sensitive to substituent positioning .
- Structural analogs : Compare activity of derivatives (e.g., chloro- or hydroxy-substituted naphthalenes) to identify structure-activity relationships .
- Dose-response studies : Conduct IC determinations across multiple concentrations to validate potency .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability optimization involves:
- Storage conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation. recommends -20°C for long-term stability .
- pH studies : Test solubility and degradation kinetics in buffered solutions (pH 3–9). Imidazo-pyridines are prone to protonation at acidic pH, affecting bioavailability .
- Accelerated stability testing : Use thermal stress (40–60°C) and HPLC to monitor degradation products .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Mechanistic studies require interdisciplinary approaches:
- In vitro assays : Use enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets. highlights imidazo-pyridines’ role in modulating kinase activity .
- Molecular docking : Perform computational modeling to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
- Gene expression analysis : Apply RNA sequencing to track downstream pathway activation (e.g., apoptosis or inflammation markers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
